Bis(neopentyl glycolato)diboron

Beschreibung

Historical Context and Evolution of Diboron(4) Compounds in Synthetic Chemistry

The field of boron chemistry has a rich history, with the synthesis and structural understanding of diborane (B8814927) in the early 20th century laying the groundwork for the extensive field of boron hydride and organoboron chemistry. nih.gov The first diboron(4) compound, diboron (B99234) tetrachloride (B₂Cl₄), was prepared in 1925. acs.org Despite this early discovery, it is primarily within the last two decades that the chemistry of diboron(4) compounds has been systematically and extensively explored. acs.orgnih.govresearchgate.net This recent surge in interest has unveiled a wide array of interesting structural features and reaction patterns. acs.orgnih.gov The evolution of this class of compounds has been marked by significant milestones, including the development of more stable derivatives and their subsequent application in catalysis. The contributions to boron chemistry have been so profound that they have been recognized with Nobel Prizes in 1976, 1979, and 2010. nih.govacs.orgrsc.orgsciencedaily.com

Significance of Boron in Modern Organic Synthesis and Catalysis

Boron-containing compounds have become indispensable tools in modern organic synthesis and catalysis. nih.gov Their utility spans a wide range of applications, from foundational reactions like hydroboration and the Suzuki-Miyaura coupling, which are cornerstones of carbon-carbon bond formation, to their use in medicinal chemistry and materials science. rsc.orgacs.org The unique electronic properties of boron, particularly its vacant p-orbital in its neutral sp² hybridized state, allow it to act as a Lewis acid, a feature that is central to its reactivity. nih.gov

In catalysis, diboron compounds can act as catalysts or stabilizers for the synthesis of polymers and other organic molecules. handomchemicals.comguidechem.comechemi.com They are widely used as borylating agents to introduce boron functional groups into organic molecules, creating versatile intermediates such as boronic acids and esters. researchgate.netcommonorganicchemistry.com The growing importance of boron is also evident in the pharmaceutical industry, with several FDA-approved drugs containing boron. acs.orgnih.gov Furthermore, boron-containing polymers can exhibit enhanced thermal and mechanical properties, and their application extends to advanced materials like boron-doped semiconductors. chemimpex.com

General Characteristics of Diboron(4) Compounds

Diboron(4) compounds are characterized by a boron-boron single bond. These compounds are frequently employed as borylating agents and are also gaining recognition as reducing agents. researchgate.net The reactivity of diboron compounds can be modulated by the coordination of a Lewis base, which generates an sp²-sp³ adduct, rendering the sp² boron atom nucleophilic. researchgate.net Many diboron(4) compounds are solids that are soluble in organic solvents. guidechem.com

The defining feature of diboron(4) compounds is the covalent bond between two boron atoms. acs.org Boron, like its neighbor carbon, can form a variety of homoatomic bonds, including single, double, and triple bonds. acs.org In the simplest borane (B79455), diborane (B₂H₆), the boron atoms are sp³ hybridized. unacademy.com The bonding in diborane is notable for its "banana bonds," where two hydrogen atoms bridge the two boron centers in three-center-two-electron bonds. unacademy.com

In diboron(4) compounds, the nature of the ligands attached to the boron atoms significantly influences the structure and reactivity. For instance, computational studies on the parent diborane(4) (B1213185) (B₂H₄) suggest a structure with two bridging hydrogen atoms between the two boron centers. rsc.org The B-B bond length can be affected by the electronic properties of the substituents. For example, in certain diamine derivatives, the B-B bond length is significantly contracted. acs.org

The ligands attached to the boron atoms in diboron(4) reagents play a crucial role in determining their reactivity and stability. This is evident when comparing Bis(neopentyl glycolato)diboron (B₂nep₂) with other common diboron reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(catecholato)diboron (B79384) (B₂cat₂).

This compound has been shown to be more efficient than B₂pin₂ in the synthesis of sterically hindered ortho-substituted arylboronic acids. commonorganicchemistry.com Furthermore, the resulting neopentylato boronic esters are more readily hydrolyzed to the corresponding boronic acids than their pinacolato ester counterparts. commonorganicchemistry.com In some reactions, the choice of diboron reagent is critical for success. For example, in the nickel-catalyzed borylation of fluorinated aromatic compounds, the use of B₂pin₂ was found to hinder the reaction, whereas this compound allowed the reaction to proceed efficiently, highlighting the significant influence of the spatial structure of the diboron reagent. guidechem.com

This compound within the Context of Diboron Reagents

This compound is a key reagent in the family of diboron(4) compounds, valued for its utility as a boronating agent. commonorganicchemistry.com It serves as a precursor for generating boronic acid esters through catalytic processes, particularly palladium-catalyzed coupling reactions. commonorganicchemistry.com Its applications are diverse, including the rhodium(I)-catalyzed borylation of aryl nitriles and as a reducing agent for nitroarenes when activated by 4,4′-bipyridine. labscoop.comorganic-chemistry.org

The compound is a white to off-white solid with a melting point in the range of 180.5-184.5 °C. handomchemicals.comechemi.com It is soluble in organic solvents like ethanol (B145695) and dimethylformamide but is sensitive to moisture. handomchemicals.comguidechem.comechemi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀B₂O₄ | handomchemicals.comechemi.comnih.govsigmaaldrich.com |

| Molecular Weight | 225.89 g/mol | handomchemicals.comechemi.comcommonorganicchemistry.comnih.govsigmaaldrich.com |

| Appearance | White to off-white solid | handomchemicals.comechemi.com |

| Melting Point | 180.5-184.5 °C | handomchemicals.comcommonorganicchemistry.comsigmaaldrich.com |

| Boiling Point | 214.3 ± 7.0 °C | handomchemicals.comguidechem.comechemi.com |

| CAS Number | 201733-56-4 | handomchemicals.comcommonorganicchemistry.comnih.govsigmaaldrich.comepa.gov |

The systematic IUPAC name for this compound is 5,5,5′,5′-tetramethyl-2,2′-bi-1,3,2-dioxaborinane. acs.orgechemi.comcommonorganicchemistry.comnih.gov It is also known by several synonyms, including Bis(neopentylglycolate)diboron and BIS(2,2-DIMETHYL-1,3-PROPANEDIOLATO)DIBORON. handomchemicals.comechemi.com In the scientific literature and among chemists, it is commonly referred to by the abbreviations B₂nep₂ or B₂neop₂. acs.orgresearchgate.netorganic-chemistry.org

| Type | Name/Abbreviation | Source |

|---|---|---|

| IUPAC Name | 5,5,5′,5′-tetramethyl-2,2′-bi-1,3,2-dioxaborinane | acs.orgechemi.comcommonorganicchemistry.comnih.gov |

| Common Abbreviations | B₂nep₂ | researchgate.netorganic-chemistry.org |

| B₂neop₂ | acs.orgresearchgate.net | |

| Synonyms | Bis(neopentylglycolate)diboron | handomchemicals.comechemi.com |

| BIS(2,2-DIMETHYL-1,3-PROPANEDIOLATO)DIBORON | handomchemicals.comechemi.com |

Role as a Versatile Boron Source and Coupling Agent

This compound, with the chemical formula C₁₀H₂₀B₂O₄, is a significant organoboron compound that serves as a versatile reagent in modern organic synthesis. dntb.gov.uabeilstein-journals.org It functions as a stable, solid source of boron for the formation of boronate esters, which are crucial intermediates in a wide array of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. nih.govacsgcipr.org Its utility extends across various fields, including the synthesis of complex organic molecules, the development of novel pharmaceuticals, and the creation of advanced materials. organic-chemistry.org

The primary role of this compound is as a borylating agent. In this capacity, it transfers a neopentyl glycol-protected boron moiety to organic substrates, typically aryl or alkyl halides and triflates, in the presence of a transition metal catalyst, such as palladium. nih.govnih.gov This process, known as the Miyaura borylation, yields neopentyl glycol boronate esters. organic-chemistry.org These esters are valuable synthetic intermediates due to their stability and their ability to participate in subsequent reactions, particularly the Suzuki-Miyaura cross-coupling reaction, to form new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org

One of the key advantages of this compound lies in the properties of the resulting neopentyl glycol boronate esters. These esters are often more readily hydrolyzed to the corresponding boronic acids compared to the widely used pinacol (B44631) boronate esters. nih.gov This feature can be advantageous in synthetic sequences where the free boronic acid is the desired product for subsequent steps.

Research has demonstrated the effectiveness of this compound in various borylation reactions. For instance, it has been successfully employed in the palladium-catalyzed borylation of primary alkyl bromides, showcasing its utility in forming carbon-boron bonds with alkyl substrates. nih.gov The reaction proceeds with good functional group tolerance, making it a valuable tool for the synthesis of diverse alkylboronate esters. nih.gov

The versatility of this compound is further highlighted by its application in the borylation of more complex substrates. While in some specific reactions, such as the borylation of certain 2-arylaziridines, it may show lower yields compared to bis(pinacolato)diboron, its unique reactivity profile makes it a valuable alternative in the chemist's toolkit. nih.gov For example, kinetic studies in the context of the Suzuki-Miyaura reaction have shown that neopentyl arylboronic esters can exhibit significantly different reaction rates compared to their pinacol counterparts, which can be exploited for selective transformations. nih.gov

The following tables present research findings that illustrate the application of this compound as a boron source in palladium-catalyzed borylation reactions.

Table 1: Palladium-Catalyzed Borylation of Primary Alkyl Bromides with this compound nih.gov

This table demonstrates the effectiveness of this compound as a boron source for the borylation of various primary alkyl bromides. The reactions were catalyzed by a palladium complex and show good yields for a range of substrates, highlighting the functional group tolerance of the method.

| Entry | Alkyl Bromide Substrate | Product | Yield (%) |

| 1 | 1-Bromo-3-phenylpropane | 2-(3-Phenylpropyl)-5,5-dimethyl-1,3,2-dioxaborinane | 75 |

| 2 | 1-Bromo-4-cyanobenzene | 2-(4-Cyanobenzyl)-5,5-dimethyl-1,3,2-dioxaborinane | 68 |

| 3 | 1-Bromo-4-methoxycarbonylbenzene | Methyl 4-((5,5-dimethyl-1,3,2-dioxaborinan-2-yl)methyl)benzoate | 71 |

| 4 | 1-Bromododecane | 2-Dodecyl-5,5-dimethyl-1,3,2-dioxaborinane | 65 |

Reaction Conditions: Alkyl bromide (0.2 mmol), this compound (0.22 mmol), Pd catalyst system, solvent, heat. Yields are isolated yields.

Table 2: Comparative Borylation of N-Tosyl-2-phenylaziridine nih.gov

This table compares the yield of the borylated product when using either this compound or bis(pinacolato)diboron under specific palladium-catalyzed reaction conditions. This illustrates a case where the choice of diboron reagent significantly impacts the reaction outcome.

| Entry | Diboron Reagent | Product | Yield (%) |

| 1 | This compound | N-((1R,2R)-2-Phenyl-1-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)ethyl)-4-methylbenzenesulfonamide | 39 |

| 2 | Bis(pinacolato)diboron | N-((1R,2R)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxolan-2-yl)ethyl)-4-methylbenzenesulfonamide | 71 |

Reaction Conditions: Substrate (1a), diboron reagent (1.2 equiv.), Pd(0) catalyst, ligand, solvent, 60 °C. Yields are isolated yields.

These findings underscore the role of this compound as a valuable and versatile boron source. Its distinct reactivity and the properties of the resulting boronate esters provide synthetic chemists with a powerful alternative to other diboron reagents, enabling the efficient synthesis of a broad spectrum of organoboron compounds for use in coupling and other transformations.

Structure

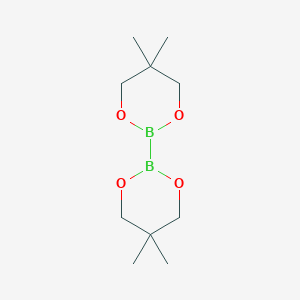

2D Structure

Eigenschaften

IUPAC Name |

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNDJMCSXOXBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)B2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370207 | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201733-56-4 | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201733-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201733564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(neopentyl glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5',5'-tetramethyl-2,2'-bi-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5,5',5'-TETRAMETHYL-2,2'-BI-1,3,2-DIOXABORINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU2GUX2HET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Preparative Methodologies for Bis Neopentyl Glycolato Diboron

Established Synthetic Routes for Bis(neopentyl glycolato)diboron

Two primary synthetic routes have been firmly established for the preparation of this compound, offering reliable methods for its production in a laboratory setting.

One of the foundational methods for synthesizing this compound involves the reaction of tetrakis(dimethylamino)diborane with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). echemi.comthieme-connect.de In this procedure, the amino groups on the diboron (B99234) starting material are displaced by the hydroxyl groups of the diol. thieme-connect.de

The reaction is typically carried out in a solvent such as toluene (B28343) or diethyl ether. thieme-connect.deguidechem.com For instance, tetrakis(dimethylamino)diborane can be added to a toluene solution containing 2,2-dimethyl-1,3-propanediol at room temperature. guidechem.com The mixture is then heated to facilitate the reaction, with dimethylamine (B145610) precipitating as the reaction progresses. guidechem.com After a set reaction time at an elevated temperature, the solvent is removed to yield the crude product, which can be further purified, for example, by recrystallization from toluene to obtain a white solid. guidechem.com A high yield of over 95% has been reported for this method. guidechem.com

Table 1: Reaction Parameters for the Synthesis via Tetrakis(dimethylamino)diborane

| Parameter | Value | Source |

|---|---|---|

| Reactant 1 | Tetrakis(dimethylamino)diborane | thieme-connect.deguidechem.com |

| Reactant 2 | 2,2-Dimethyl-1,3-propanediol | thieme-connect.deguidechem.com |

| Solvent | Toluene | guidechem.com |

| Temperature | Heated to 105℃ | guidechem.com |

| Reaction Time | 60 minutes at 105℃ | guidechem.com |

An alternative established route involves the reaction of tetrahydroxydiboron (B82485) with neopentyl glycol in the presence of a promoter like potassium acetate (B1210297) (KOAc). echemi.comguidechem.comhandomchemicals.com This method avoids the use of the moisture-sensitive tetrakis(dimethylamino)diborane.

In a typical procedure, potassium acetate, 2,2-dimethyl-1,3-propanediol, and tetrahydroxydiboron are suspended in a solvent such as toluene or tetrahydrofuran (B95107) (THF). echemi.comguidechem.com The reaction mixture is then heated and stirred for a period ranging from 30 minutes to 2 hours, until the starting materials are consumed, yielding this compound. guidechem.com

Table 2: Reaction Parameters for the Synthesis via Tetrahydroxydiboron

| Parameter | Value | Source |

|---|---|---|

| Reactant 1 | Tetrahydroxydiboron | echemi.comguidechem.com |

| Reactant 2 | 2,2-Dimethyl-1,3-propanediol | echemi.comguidechem.com |

| Promoter | Potassium Acetate (KOAc) | echemi.comguidechem.com |

| Solvent | Toluene or THF | echemi.comguidechem.com |

| Temperature | 80℃ | guidechem.comhandomchemicals.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, new methods are being developed to synthesize diboron diolates more sustainably. msu.edu A notable approach involves the acid-catalyzed reaction of tetrahydroxydiboron with trialkyl orthoformates. msu.edu This method is exceptionally fast, often completed within minutes at room temperature, and is not particularly sensitive to air. msu.edu

The process begins by reacting tetrahydroxydiboron with an orthoformate like trimethyl orthoformate in the presence of a catalytic amount of acetyl chloride. msu.edu This step generates a soluble tetraalkoxydiboron intermediate. msu.edu Subsequently, the diol, such as neopentyl glycol, is added to the mixture. The final product is isolated in high yield simply by removing the volatile byproducts under vacuum, often eliminating the need for further purification. msu.edu This procedure represents a more environmentally benign alternative to traditional methods that may require harsher conditions or more hazardous reagents. msu.edu

Optimization of Reaction Conditions and Scalability

The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include temperature, solvent, and reaction time. For the reaction involving tetrakis(dimethylamino)diborane, heating to 105°C for 60 minutes in toluene has been shown to produce a high yield. guidechem.com The method using tetrahydroxydiboron can be effectively carried out at a lower temperature of 80°C in toluene or THF, with reaction times as short as 30 minutes. guidechem.com

Advanced Characterization Techniques for Synthetic Verification

To confirm the successful synthesis and purity of this compound, a suite of advanced characterization techniques is employed. These methods provide detailed structural and compositional information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. 1H NMR is used to verify the proton environment of the neopentyl glycolato ligand, while 13C NMR confirms the carbon framework. chemicalbook.com 11B NMR is particularly crucial for characterizing boron-containing compounds, providing information about the boron centers. msu.edu

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of the synthesized product, confirming its identity. msu.edu Predicted collision cross-section values can also be calculated to aid in structural elucidation. uni.lu

Table 3: Spectroscopic and Analytical Data for this compound

| Technique | Purpose | Source |

|---|---|---|

| 1H, 13C, 11B NMR | Structural Elucidation and Purity | msu.educhemicalbook.com |

| ATR-IR Spectroscopy | Functional Group Identification | nih.gov |

| FT-Raman Spectroscopy | Molecular Structure Analysis | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight and Formula Confirmation | msu.edu |

Activation Strategies for Bis Neopentyl Glycolato Diboron

Transition Metal-Catalyzed Activation of the B–B Bond in Bis(neopentyl glycolato)diboron

Transition metal complexes are widely employed to catalyze the activation of the B–B bond in diboron (B99234) reagents, including this compound. vt.edu These catalysts provide pathways with lower activation energies for bond cleavage, enabling reactions under mild conditions. The activation process typically involves the interaction of the metal center with the diboron compound, leading to the formation of reactive boryl-metal species. Key mechanistic pathways include oxidative addition and sigma-bond metathesis.

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state inserts into a covalent bond, in this case, the B–B sigma bond. This process involves the cleavage of the B–B bond and the formation of two new metal-boron (M-B) bonds, with the oxidation state of the metal increasing by two. For a generic metal center LnM, the oxidative addition to a diboron reagent can be represented as:

LnM + B₂R₄ → (R₂B)₂LnM

This step is crucial as it transforms the relatively unreactive diboron compound into highly reactive metal-boryl intermediates. nih.govresearchgate.net These intermediates can then participate in subsequent steps of a catalytic cycle, such as reductive elimination or transmetalation, to deliver the boryl group to an organic substrate. The feasibility of oxidative addition is dependent on the nature of the metal, its ligand sphere, and the specific diboron reagent used.

Sigma-bond metathesis is another important pathway for the activation of sigma bonds by metal complexes, particularly those with a d⁰ electron configuration that cannot undergo oxidative addition. wikipedia.orglibretexts.org In this non-redox mechanism, a metal-ligand sigma bond undergoes an exchange with the B–B sigma bond through a concerted, four-centered transition state. libretexts.org The reaction involves the exchange of bonding partners without a change in the metal's oxidation state. libretexts.org

The general representation for sigma-bond metathesis involving a metal-hydride (M-H) and a diboron reagent is:

LnM-H + R₂B-BR₂ → LnM-BR₂ + H-BR₂

This reaction is characterized by a highly ordered, "kite-shaped" transition state, which is supported by the observation of a highly negative entropy of activation. wikipedia.orglibretexts.org Sigma-bond metathesis provides an essential activation route for early transition metals and f-block elements in borylation reactions. wikipedia.orglibretexts.org

The ligands coordinated to the transition metal center play a pivotal role in determining the efficiency and selectivity of the B–B bond activation. The electronic and steric properties of the ligands can be fine-tuned to modulate the reactivity of the metal catalyst.

Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which can promote oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which may favor other activation pathways.

Steric Effects: The steric bulk of the ligands is a critical factor controlling the accessibility of the metal center to the diboron reagent. rsc.org Bulky ligands can influence the coordination geometry and may favor the formation of specific intermediates, thereby directing the selectivity of the reaction. rsc.org For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligands is crucial for achieving high yields and selectivity. vt.edu

The interplay of these ligand effects allows for the rational design of catalysts tailored for specific applications of this compound.

Understanding the mechanism of a catalytic reaction requires the identification and characterization of the active species and any intermediates formed during the catalytic cycle. Various spectroscopic techniques are employed for the in-situ monitoring of these transient species.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹¹B, ³¹P, ¹H NMR) are powerful for tracking the transformation of the diboron reagent and the formation of metal-boryl intermediates in solution. rsc.org In some cases, it is possible to isolate and characterize key intermediates using single-crystal X-ray diffraction, which provides precise structural information. researchgate.netrsc.org By observing the formation and consumption of species during the reaction, a detailed mechanistic picture can be constructed, which is invaluable for optimizing reaction conditions and developing more efficient catalysts. researchgate.net

Lewis Base-Mediated Activation of this compound

An alternative, metal-free approach to activating the B–B bond in this compound involves the use of Lewis bases. rsc.org This strategy relies on the interaction of a Lewis basic species with one of the boron atoms of the diboron compound. rsc.orgresearchgate.net This interaction increases the nucleophilicity of the other boron atom, facilitating its attack on an electrophile. This method has gained attention as it avoids the use of potentially toxic and expensive transition metals. rsc.org

The activation process begins with the donation of a lone pair of electrons from a Lewis base (e.g., an N-heterocyclic carbene (NHC), amine, or phosphine) to one of the electron-deficient boron atoms of the diboron reagent. rsc.orgresearchgate.netwikipedia.org This forms a Lewis acid-base adduct. rsc.orgwikipedia.orgresearchgate.net

B₂(neop)₂ + L → L·B(neop)₂-B(neop)₂

In this adduct, the boron atom coordinated to the Lewis base becomes formally anionic and tetra-coordinate, while the other boron atom remains trigonal and becomes more electrophilic. rsc.org The formation of this adduct polarizes and weakens the B–B bond, making it susceptible to cleavage. researchgate.net Studies have shown that the reactivity and the stability of these adducts are highly dependent on the steric and electronic properties of both the diboron compound and the Lewis base. rsc.org For example, the reaction of this compound with certain N-heterocyclic carbenes can lead to B–B bond cleavage at room temperature. rsc.org

The table below presents typical bond lengths in Boron-Lewis base adducts, illustrating the structural changes upon formation.

| Adduct Type | Bond | Bond Length (Å) |

| Borane-Amine | B-N | 1.569(9) |

| Borane-Oxide | B-O | 1.565(18) |

| Borane-Phosphine | B-P | 1.976(4) |

| Data derived from representative borane (B79455) adducts. Source: researchgate.net |

Non-Metal B–B Bond Activation at Low Temperatures

The activation of the B–B bond in diboron(4) compounds, including B2neop2, can be achieved without the involvement of any metal species, often at mild or even low temperatures. Research has demonstrated that Lewis bases can trigger the activation of the B–B bond. While some diboron(4) compounds, such as bis(ethylene glycolato)diboron (B2eg2), undergo B–B bond activation with N-heterocyclic carbenes (NHCs) at temperatures as low as -40 °C to -30 °C, the activation of B2neop2 with NHCs typically occurs at room temperature. commonorganicchemistry.comutexas.edu This difference in reactivity highlights the influence of the glycolate (B3277807) backbone on the electronic properties and reactivity of the diboron reagent. commonorganicchemistry.com The ability to activate these reagents under such mild conditions represents a significant advance in borylation chemistry, offering a pathway that avoids the cost and potential toxicity of metal catalysts.

Role of N-Heterocyclic Carbenes (NHCs) in Activation

N-Heterocyclic carbenes (NHCs) have emerged as highly effective non-metal activators for diboron(4) reagents like B2neop2. The interaction between an NHC and B2neop2 can lead to two primary outcomes depending on the steric and electronic properties of both the NHC and the diboron compound. commonorganicchemistry.com

The first possibility is the formation of a Lewis acid-base adduct. In this scenario, the carbene donates its lone pair of electrons to one of the boron atoms, forming a dative bond. This coordination weakens the B–B bond, making the diboron reagent more susceptible to subsequent reactions.

Alternatively, the reaction can proceed further, leading to the cleavage of the B–B bond and the C–N bond of the NHC, resulting in ring-expansion of the carbene. commonorganicchemistry.com These ring-expanded products are a testament to the high reactivity that can be unlocked by the interaction of NHCs with diboron(4) compounds. The specific pathway taken is a delicate balance of the Lewis acidity of the boron centers and the Lewis basicity and steric bulk of the NHC. commonorganicchemistry.com

Below is a table summarizing the reactivity of different diboron(4) compounds with NHCs:

| Diboron(4) Compound | Activation Temperature with NHCs | Observed Products |

| Bis(ethylene glycolato)diboron (B2eg2) | Low Temperature (-40 °C to -30 °C) | Ring-Expansion Products |

| This compound (B2neop2) | Room Temperature | Lewis Acid-Base Adducts / Ring-Expansion Products |

| Bis(catecholato)diboron (B79384) (B2cat2) | High Temperature | Lewis Acid-Base Adducts / Ring-Expansion Products |

Photoinduced Activation Mechanisms

Photoinduced methods offer an alternative, often milder, pathway for the activation of B2neop2, proceeding through radical intermediates. These methods are part of the broader field of photoredox catalysis and provide a powerful tool for the formation of carbon-boron bonds.

Radical Decarboxylation in Conjunction with this compound

While direct studies on photoinduced radical decarboxylation specifically using B2neop2 are not extensively documented in the provided search results, the generation of alkyl radicals under photoinduced conditions in the presence of B2neop2 opens up this possibility. A recently developed method for the photoinduced radical borylation of alkyl chlorides utilizes B2neop2 and an alkoxide base under visible light irradiation (400 nm) to generate alkyl radical intermediates. commonorganicchemistry.com These radicals then react with the diboron compound to form alkylboronic esters. This process for generating alkyl radicals could conceptually be coupled with a radical decarboxylation step, where a suitable carboxylic acid derivative is used as the radical precursor.

Single-Electron Transfer (SET) Processes

The photoinduced activation of B2neop2 for the borylation of alkyl chlorides is believed to proceed via a single-electron transfer (SET) mechanism. commonorganicchemistry.comnih.gov In this process, under visible light irradiation, an electron is transferred to the alkyl chloride, leading to its fragmentation into an alkyl radical and a chloride anion. The generated alkyl radical is then trapped by B2neop2 to form the desired alkylboronic ester. This method is notable for not requiring a metal or non-metal photocatalyst, relying instead on the inherent photoreactivity of the system comprising the alkyl chloride, the diboron reagent, and a base. commonorganicchemistry.comnih.gov This SET process provides a general and practical route for the synthesis of valuable alkylboronic esters from readily available starting materials. commonorganicchemistry.comnih.gov

Water-Assisted Activation of Diboron Reagents

Water can play a crucial role in the activation of diboron reagents. While detailed mechanistic studies specifically for B2neop2 are not prevalent in the provided results, it is known that neopentylato boronic esters are more readily hydrolyzed to their corresponding boronic acids than pinacolato esters. commonorganicchemistry.com Furthermore, B2neop2 is described as being sensitive to water. echemi.com For the related compound, bis(pinacolato)diboron (B136004) (B2pin2), water-assisted activation has been shown to proceed through the formation of tetrahydroxydiboron (B82485) [B2(OH)4] as the active boron reagent. mdpi.com This suggests a plausible mechanism where B2neop2 undergoes hydrolysis to generate a more active borylating species in the presence of water. This activation method is particularly attractive from a green chemistry perspective, as it avoids the use of stoichiometric amounts of base and can often be performed in the absence of organic solvents. mdpi.com

Frustrated Lewis Pair (FLP) Activation Approaches

Frustrated Lewis Pairs (FLPs), which are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct, have emerged as a powerful strategy for the activation of a variety of small molecules. rsc.org The application of FLPs to activate the B–B bond in diboron reagents is a promising but still developing area of research. The general principle involves the Lewis basic component of the FLP interacting with one boron atom while the Lewis acidic component interacts with the other, leading to the heterolytic cleavage of the B–B bond. While there are reports of FLPs activating B-H bonds, and bis-boranes being used in FLP-mediated CO2 activation, specific examples of FLPs activating the B-B bond of bis(alkoxy)diborons like B2neop2 for borylation reactions are not explicitly detailed in the provided search results. rsc.org However, the established reactivity of FLPs suggests their potential for this transformation, offering a metal-free pathway for the generation of boryl cations and anions that can be utilized in synthesis.

Reaction Mechanisms and Pathways Involving Bis Neopentyl Glycolato Diboron

Transition Metal-Catalyzed Mechanisms

Transition metal catalysis is the cornerstone of modern borylation reactions, enabling the activation of otherwise stable diboron (B99234) reagents like bis(neopentyl glycolato)diboron. The catalytic cycles typically involve a series of well-defined elementary steps, including oxidative addition, reductive elimination, and transmetallation. Palladium and copper complexes are among the most extensively studied and effective catalysts for these transformations, each exhibiting unique reactivity patterns and mechanistic nuances. rsc.orgresearchgate.net

Palladium catalysis is a powerful tool for C-B bond formation using diboron reagents. The general mechanism often commences with the oxidative addition of a substrate to a Pd(0) complex, followed by a transmetallation step with the diboron compound and concluding with reductive elimination to regenerate the catalyst and release the borylated product.

In many palladium-catalyzed reactions involving diboron reagents, the catalytic cycle is driven by a sequence of oxidative addition and reductive elimination steps. For instance, in the borylative ring-opening of 2-arylaziridines, the full catalytic cycle involves the oxidative addition of the aziridine (B145994) to the palladium complex, which is the selectivity-determining step. rsc.orgnih.gov This is followed by several intermediate steps, including boron-boron bond cleavage, and ultimately, reductive elimination to furnish the product. rsc.org The addition of electron-deficient unsaturated compounds can sometimes accelerate the reductive elimination step, leading to improved reaction outcomes. nih.gov

Computational studies, often using bis(pinacolato)diboron (B136004) as a model, have provided detailed insights into these pathways. The process typically involves:

Oxidative addition of a substrate (e.g., an organic halide) to a Pd(0) species.

Transmetallation with the diboron reagent.

Reductive elimination from the resulting palladium(II) intermediate to form the C-B bond and regenerate the Pd(0) catalyst.

The regioselectivity and stereochemistry of the reaction are often determined in the initial oxidative addition phase. rsc.org

Transmetallation is a critical step in many palladium-catalyzed cross-coupling reactions, including the renowned Suzuki-Miyaura reaction. illinois.edu In the context of borylation, this step involves the transfer of a boryl group from the diboron reagent to the palladium center. Theoretical investigations using a model for bis(pinacolato)diboron have shown that the nature of the ligands on the palladium complex significantly influences this process. researchgate.net

For example, the transmetallation of a palladium(II) hydroxo phenyl complex with a diboron reagent proceeds readily through a heterolytic B-B bond scission. researchgate.net In contrast, for a chloro-complex, the transmetallation is calculated to be more difficult and occurs via a homolytic pathway. researchgate.net This difference is attributed to the ability of hydroxo and fluoro ligands to form a strong bonding interaction with the diboron reagent, which is not the case for a chloro ligand. researchgate.net The presence of a base is often crucial to activate the transmetallation step. nih.gov Recent studies have also highlighted the advantage of anhydrous conditions to accelerate transmetallation and prevent side reactions like protodeboronation. illinois.edu

| Catalyst System Component | Role in Transmetallation | Finding |

| Palladium(II) Ligand | Influences B-B bond scission pathway | Hydroxo and fluoro ligands promote heterolytic scission; chloro ligands lead to a more difficult homolytic pathway. researchgate.net |

| Base | Activation | Often required to activate the transmetallation step. nih.gov |

| Solvent/Additives | Reaction Efficiency | Anhydrous conditions can accelerate transmetallation and minimize protodeboronation. illinois.edu Water can also be important to drive the process. rsc.orgnih.gov |

Copper-catalyzed borylation reactions have gained prominence as a cost-effective and environmentally benign alternative to palladium-based systems. researchgate.net These reactions often proceed under mild conditions and exhibit broad functional group tolerance. researchgate.net The key active species in these transformations is believed to be a boryl-copper intermediate, generated from the reaction of a copper(I) salt with the diboron reagent. researchgate.net

The choice of ligand is critical in copper-catalyzed reactions, as it can profoundly influence reactivity, selectivity, and catalyst stability. Diamine ligands, for example, have been shown to accelerate copper-catalyzed halide exchange reactions and are effective in C-N bond-forming reactions under mild conditions. nih.gov In the context of borylation, ligands can control stereoselectivity. For instance, the copper-catalyzed hydroxyalkylboration of 1,3-dienes using bis(pinacolato)diboron allows for the diastereodivergent synthesis of homoallylic alcohols, where the relative configuration is dictated by the specific chiral ligand employed. nih.gov Similarly, the use of a chiral biphosphine ligand like (S,S)-Me-Duphos in the aminoboration of styrenes enables an enantioselective route to optically active β-aminoalkylboranes. nih.gov However, in some reactions, such as the synthesis of N-sulfonyl-1,2,3-triazoles, ligands can inhibit the desired transformation to varying degrees. researchgate.net

| Reaction Type | Ligand Class | Effect on Reaction |

| Halide Exchange (Aromatic Finkelstein) | Diamine Ligands | Accelerating effect. nih.gov |

| Hydroxyalkylboration of 1,3-dienes | Chiral Ligands | Controls the relative configuration of stereocenters. nih.gov |

| Aminoboration of Styrenes | Chiral Biphosphine Ligands | Enables enantioselectivity. nih.gov |

| N-sulfonyl-1,2,3-triazole Synthesis | Various Ligands | Inhibited the formation of the triazole product. researchgate.net |

While the formation of a boryl-copper species via transmetallation between a copper salt and a diboron reagent is a widely accepted pathway, the involvement of other reactive intermediates can also be considered. In some copper-catalyzed systems, the generation of a boryllithium species could be a potential pathway, although direct evidence in reactions with this compound is not extensively documented. The boryl-copper species, [B-Cu], formed from the transmetallation of the diboron reagent to a Cu(I) salt, is considered the active nucleophilic boron source in many conjugate addition reactions. researchgate.net This intermediate then adds to electrophilic substrates like α,β-unsaturated carbonyl compounds to deliver the borylated product. researchgate.net The initial step is the generation of this boryl-copper species, which is considered key to the catalytic cycle. researchgate.net

Copper-Catalyzed Pathways

Metal-Free and Organocatalytic Mechanisms

In recent years, the development of metal-free and organocatalytic borylation reactions has gained significant traction, offering more sustainable and environmentally benign alternatives to traditional metal-catalyzed methods. bohrium.com

Organocatalysis in the context of borylation reactions often relies on the activation of the diboron reagent or the substrate through non-covalent interactions or the formation of covalent intermediates. beilstein-journals.orgnih.gov For instance, chiral organocatalysts can facilitate enantioselective transformations. beilstein-journals.org One proposed mode of activation involves the use of Lewis bases, which can interact with the boron atoms of the diboron reagent, increasing its nucleophilicity and facilitating the boryl transfer. Another approach is the use of Brønsted acids to activate the substrate. For example, in the transfer hydrogenation of quinolines, haloperfluoroalkanes have been shown to catalyze the reaction, with the proposed mechanism involving the activation of the heterocycle through halogen bonding. thieme-connect.de

In covalent organocatalysis, the catalyst forms a covalent bond with the substrate to form a reactive intermediate. nih.gov For example, proline and its derivatives can catalyze aldol (B89426) reactions by forming an enamine intermediate with a carbonyl compound. This enamine is a more potent nucleophile and can react with an electrophile, with the catalyst also playing a role in activating the electrophile through hydrogen bonding. youtube.com While not directly involving this compound in this specific example, it illustrates the principle of covalent organocatalysis that can be applied to borylation reactions. The activation of the diboron bond itself can be achieved by forming an adduct with a nucleophilic organocatalyst, thereby weakening the B-B bond and preparing it for subsequent reactions. researchgate.net

Role of Bipyridine-Based Catalysts

Bipyridine-based catalysts, particularly 4,4'-bipyridyl, have been shown to act as effective organocatalysts in reactions involving this compound (B₂nep₂). A key application is the reduction of nitroarenes to the corresponding anilines. organic-chemistry.orgresearchgate.net This process operates under aerobic conditions and demonstrates a broad tolerance for various functional groups. organic-chemistry.org

The central mechanism involves the addition of B₂nep₂ to 4,4'-bipyridyl, which leads to the formation of N,N'-bis[(neopentylglycolato)boryl]-4,4'-bipyridinylidene. organic-chemistry.orgresearchgate.net This species functions as a deoxygenating agent. The reaction proceeds through the initial conversion of nitroarenes to nitrosobenzene. This is followed by diborylation, forming hydroxyaniline intermediates which then undergo thermal decomposition to generate nitrenes. These nitrenes are subsequently trapped by B₂nep₂ to produce N,N-diborylanilines, which are then hydrolyzed to yield the final aniline (B41778) products. organic-chemistry.org B₂nep₂ has demonstrated superior reactivity in this catalytic system compared to other diboron compounds like bis(pinacolato)diboron (B₂pin₂). organic-chemistry.orgnih.gov

This metal-free catalytic system is noteworthy for its efficiency and environmental friendliness, offering wide applicability in multi-step syntheses due to its compatibility with various functional groups and operational simplicity. organic-chemistry.org

Lewis Base Co-Catalysis with Diols

The activation of diboron reagents, including this compound, through the use of Lewis bases is a significant area of research. researchgate.net In certain reactions, the presence of Lewis bases such as alkoxides or substituted pyridines is a requirement. researchgate.net

For instance, in the palladium-catalyzed ring-opening borylation of 2-arylaziridines, the choice of the diboron reagent is critical. While bis(pinacolato)diboron is commonly used, studies have shown that this compound can yield the corresponding aminoboronate product. nih.gov The reaction mechanism is complex, involving an oxidative addition, proton transfer, ligand dissociation, boron-boron bond cleavage, and reductive elimination. nih.gov Water plays a crucial role in driving the transmetalation step. nih.gov

The interaction between the diboron reagent and Lewis bases can facilitate the cleavage of the B-B bond, which is a key step in many borylation reactions. nih.gov

Radical Borylation Mechanisms

Radical borylation reactions provide a powerful method for the formation of carbon-boron bonds. This compound, along with other diboron esters like B₂pin₂ and bis(catecholato)diboron (B79384) (B₂cat₂), are frequently employed as radical borylation reagents. rsc.org These compounds possess two vacant p-orbitals on the boron atoms, enabling interaction with both Lewis bases and radical intermediates. rsc.org

While metal-free radical borylation of aryl iodides has been achieved with B₂cat₂, similar reactions with B₂nep₂ or B₂pin₂ under the same conditions did not yield any product, highlighting the specific reactivity of different diboron reagents. nih.gov

The homolytic cleavage of the boron-boron (B-B) σ bond is a fundamental step in radical borylation pathways. researchgate.net This cleavage can be induced by various methods, including the use of Lewis bases. nih.gov For example, computational studies have shown that 4-cyanopyridine (B195900) can homolytically cleave the B-B bond of a diborane (B8814927) by coordinating to both boron atoms, which generates pyridine (B92270) boryl radicals. nih.gov This concept of cooperative catalysis by two Lewis bases presents a novel activation strategy for diboron compounds. nih.gov In some cases, diazabutadiene derivatives have also been used to cleave B-B bonds, although the mechanism may be concerted and not involve radical intermediates. rsc.org

Once the B-B bond is cleaved, boryl radicals are formed. These radicals are then trapped by organic radical intermediates to form the desired C-B bond. rsc.org The trapping of aryl radicals with diboron compounds is generally efficient and can occur without the need for a transition metal catalyst. rsc.org However, the trapping of alkyl radicals is often less efficient and may require a large excess of the diboron reagent or the assistance of a transition metal catalyst. rsc.org

In metal-free systems, the reaction of aryl iodides with B₂cat₂ is proposed to proceed through a radical chain mechanism where a boryl radical is trapped by a solvent molecule like DMF to form a complexed boryl radical. nih.gov This complex then participates in the iodine atom transfer to propagate the chain. nih.gov

Mechanistic Studies of Conjugate Additions

The conjugate addition of this compound to α,β-unsaturated compounds is a valuable method for synthesizing β-boron-substituted carbonyl compounds. researchgate.net These reactions are often mediated by transition metal catalysts, such as copper. researchgate.net

A proposed key step in copper-catalyzed conjugate additions is the transmetalation from boron to copper, which generates a B-Cu species. researchgate.net

Kinetics and Stereoselectivity

The kinetics and stereoselectivity of conjugate addition reactions are influenced by various factors, including the catalyst, ligands, and substrate. In copper-catalyzed hydroboration and carboboration of alkynes with B₂pin₂, the use of a 1,10-phenanthroline (B135089) ligand leads to highly regio- and stereoselective formation of (E)-β-vinylboronates. researchgate.net

In the context of palladium-catalyzed borylative ring-opening of 2-arylaziridines, the reaction proceeds with inversion of stereochemistry (Sɴ2 fashion), and the regioselectivity is determined by the aziridine ring-opening step. nih.gov Computational studies, such as the multi-component artificial force-induced reaction (MC-AFIR) method, have been employed to locate the transition states and explain the observed selectivity. nih.gov

Role of Lewis Basic Adducts

The reactivity of this compound can be significantly influenced by its interaction with Lewis bases. These interactions lead to the formation of Lewis acid-Lewis base adducts, which can be pivotal intermediates in various chemical transformations. A notable example is the reaction of this compound with N-heterocyclic carbenes (NHCs), which are strong Lewis bases.

The formation of these adducts is a result of the donation of a lone pair of electrons from the Lewis base (e.g., the carbene carbon of an NHC) to one of the electron-deficient boron atoms of the diboron reagent. This interaction activates the boron-boron (B–B) bond, making it more susceptible to cleavage. rsc.org The stability and subsequent reactivity of these adducts are dependent on several factors, including the steric and electronic properties of both the diboron compound and the Lewis base. rsc.org

For instance, studies have shown that the reaction of this compound with NHCs can lead to the formation of stable, characterizable adducts. rsc.org Depending on the reaction conditions and the specific NHC used, these adducts can then undergo further reactions, such as B–B bond cleavage. This activation is crucial as it can initiate catalytic cycles or lead to the formation of novel organoboron compounds. Research has demonstrated that B–B bond activation can be achieved at room temperature for this compound when reacted with certain NHCs, highlighting the role of the Lewis basic adduct as a key intermediate in facilitating this process without the need for a transition metal catalyst. rsc.org

The table below summarizes the observed reactivity between various diboron(4) compounds, including this compound, and different N-heterocyclic carbenes (NHCs), indicating the conditions under which B-B bond activation occurs.

| Diboron(4) Compound | N-Heterocyclic Carbene (NHC) | Reactivity Outcome | Activation Temperature |

| Bis(ethylene glycolato)diboron (B2eg2) | Various NHCs | B-B and C-N bond activation | Low temperature |

| This compound (B2neop2) | Various NHCs | B-B and C-N bond activation | Room temperature |

| Bis(catecholato)diboron (B2cat2) | Various NHCs | B-B and C-N bond activation | Higher temperature |

This table is based on findings reported in Dalton Transactions, which describe the systematic study of diboron(4) compound reactivity with NHCs. rsc.org

Computational and Theoretical Insights into Reaction Mechanisms

To gain a more profound understanding of the intricate reaction mechanisms involving this compound, computational and theoretical chemistry serve as powerful tools. nih.gov These methods allow for the detailed exploration of reaction pathways, the characterization of transient species like transition states, and the elucidation of the electronic factors that govern reactivity. By modeling these complex systems, researchers can complement experimental findings and predict the outcomes of new reactions. whiterose.ac.uk

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of chemical systems, including those involving organoboron compounds. q-chem.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules and complex reaction mechanisms. q-chem.com

In the context of this compound, DFT calculations can be employed to:

Determine the optimized geometries of reactants, intermediates (including Lewis basic adducts), and products. nih.gov

Calculate the relative energies of these species to map out the potential energy surface of a reaction. nih.gov

Investigate the nature of chemical bonds, such as the B-B bond, and how it is perturbed upon adduct formation.

These calculations provide valuable insights into the thermodynamics and kinetics of reaction pathways, helping to explain experimental observations, such as why certain reactions are favored over others. whiterose.ac.uk

Transition State Analysis

A critical aspect of understanding any chemical reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis provides information about the energy barrier of a reaction, known as the activation energy, which is directly related to the reaction rate.

Computational methods, particularly DFT, are extensively used to locate and characterize the geometry and energy of transition states. nih.gov For reactions involving this compound, this analysis can reveal the precise atomic arrangement during key bond-forming or bond-breaking events. For example, in the NHC-mediated B-B bond cleavage, transition state analysis can elucidate the structural changes as the NHC adduct proceeds towards the final products. By comparing the energies of different possible transition states, the most likely reaction mechanism can be identified.

Synthetic Applications of Bis Neopentyl Glycolato Diboron in Organic Synthesis

Borylation Reactions

Borylation reactions are fundamental to modern synthetic chemistry, providing access to a wide range of organoboron compounds. rsc.org Bis(neopentyl glycolato)diboron is a key reagent for installing a neopentyl glycol-protected boryl group onto various organic substrates. nih.govchemimpex.com These reactions typically involve the cleavage of the B-B bond and the formation of a new carbon-boron bond, often facilitated by a transition metal catalyst. nih.gov

The direct functionalization of carbon-hydrogen (C–H) bonds through borylation is a powerful strategy for streamlining the synthesis of complex molecules from simple precursors. rsc.org Iridium-catalyzed C–H activation and borylation has become a particularly robust synthetic tool due to the wide applicability of the resulting organoboron products. rsc.org These reactions are of significant interest because they offer a way to increase molecular complexity with high atom economy. rsc.org The regioselectivity of these transformations is typically governed by steric factors, though methods employing directing groups have been developed to achieve site-selectivity. nih.gov While this field is an active area of research, the use of bis(pinacolato)diboron (B136004) (B₂pin₂) is predominantly reported. Specific examples and dedicated studies detailing the application of this compound in catalytic C–H borylation are not prominent in the current scientific literature.

The borylation of unsaturated carbon-carbon bonds, such as those in alkenes and alkynes, provides direct access to vinyl and alkyl boronates. The catalytic diboration of alkynes, for instance, is a well-established method, with platinum and nickel complexes being effective catalysts. nih.gov These reactions typically yield 1,2-diborylated alkene products. nih.gov However, the mechanism and product distribution can vary depending on the metal catalyst used. nih.gov For example, nickel-catalyzed systems can lead to other products like C-C coupled borylations or even tetra-borylated compounds. nih.gov

Similarly, the borylation of α,β-unsaturated carbonyl compounds (a class of alkenes) is a common strategy for preparing functionalized organoboranes. organic-chemistry.org These conjugate addition reactions are catalyzed by a range of transition metals. Despite the extensive research in C-C borylation, the literature predominantly focuses on diboron (B99234) reagents like bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B79384) (B₂cat₂). nih.govorganic-chemistry.org Dedicated studies on the systematic use of this compound for the borylation of simple alkenes or alkynes are not widely reported.

The cross-coupling of diboron reagents with organic electrophiles containing a carbon-heteroatom (C-X) bond is a cornerstone of organoboron chemistry. This approach, particularly with organic halides, is a primary method for synthesizing aryl- and alkylboronate esters.

This compound has been successfully employed in the borylation of unactivated primary and secondary alkyl halides. nih.gov This provides a valuable route to alkylboronate esters, which are important nucleophilic intermediates in Suzuki-Miyaura cross-coupling reactions. nih.gov

One effective system utilizes a copper catalyst at room temperature. A systematic investigation into the borylation of 2-bromopentane (B28208) with B₂npg₂ identified a favorable catalytic system consisting of a copper(I) salt, a ligand, and a base, capable of producing the corresponding alkylboronate in high yield. nih.gov

| Entry | Copper Source | Ligand | Base | Solvent | Yield (%) |

| 1 | CuCl | Xantphos | K₃PO₄ | THF | 87 |

| 2 | CuI | Xantphos | K₃PO₄ | THF | 85 |

| 3 | Cu₂O | Xantphos | K₃PO₄ | THF | 75 |

| 4 | CuCl | Johnphos | K₃PO₄ | THF | 70 |

| 5 | CuCl | Xantphos | Cs₂CO₃ | THF | 55 |

Table 1: Selected results from the optimization of the copper-catalyzed borylation of 2-bromopentane with this compound. The reaction with CuCl, Xantphos, and K₃PO₄ in THF gave the highest yield of 87%. nih.gov

Palladium-catalyzed methods have also been developed for the borylation of primary alkyl bromides using this compound. acs.org This process demonstrates good functional group tolerance and can be extended to alkyl iodides and tosylates with minor modifications to the reaction conditions. acs.org

The palladium-catalyzed borylation of aryl halides, often referred to as the Miyaura-Ishiyama borylation, is a standard method for synthesizing arylboronates. researchgate.net While bis(pinacolato)diboron is the most common reagent in these reactions, this compound has been identified as a more efficient alternative for specific applications. commonorganicchemistry.comresearchgate.net Notably, it has been found to be more effective than B₂pin₂ for the synthesis of sterically hindered ortho-substituted arylboronic acids. commonorganicchemistry.com This enhanced efficiency in forming crowded boronate esters highlights a key synthetic advantage of B₂npg₂.

The activation and functionalization of carbon-nitrile (C–CN) bonds represent an emerging area in synthetic chemistry. Transition metal-catalyzed reactions that cleave the C–CN bond allow nitriles to be used as versatile coupling partners. While related transformations such as the phosphorylation of alkylnitriles have been reported, the specific application of this compound for the borylation of aryl nitriles through C–CN bond cleavage is not documented in the surveyed scientific literature.

C–X Borylation (X = Halogen, CN, S, O)

Borylation of Organosulfur Compounds via C-S Activation

The borylation of organosulfur compounds through the activation of carbon-sulfur (C-S) bonds is a significant transformation for the synthesis of arylboronic esters. While bis(pinacolato)diboron (B₂pin₂) is a commonly used reagent for these reactions, the utility of this compound (B₂nep₂) has also been explored.

Research has indicated that in some catalytic systems for C-S borylation, the choice of the diboron reagent is crucial for the reaction's success. In certain palladium- or rhodium-catalyzed desulfurative borylations of aryl sulfides, the use of B₂nep₂ has been reported to provide lower yields or, in some cases, no desired product compared to B₂pin₂. This suggests that the steric and electronic properties of the neopentyl glycolato ligand can significantly influence the reactivity and efficiency of the catalytic cycle in C-S activation.

In a related context of C-X bond borylation, a study on the copper-catalyzed borylation of aryl chlorides demonstrated that B₂nep₂ could be used as the boron source. rsc.org This highlights its potential applicability in C-S borylation under similar copper-catalyzed conditions, although direct comparative studies with organosulfur compounds are less documented.

Hydroboration and Protoboration

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction in organic synthesis, traditionally employing reagents like borane (B79455) (BH₃) or its complexes. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The use of diboron reagents like B₂nep₂ for direct hydroboration is not the conventional approach, as these reagents lack a B-H bond. However, they can be involved in catalytic systems that generate active B-H species. For instance, in a ferrous chloride-catalyzed system, bis(pinacolato)diboron has been used for the anti-Markovnikov hydroboration of aryl alkenes. rsc.org While this specific study does not mention B₂nep₂, it opens the possibility for its use in similar catalytic hydroboration reactions.

Protoboration, the addition of a B-H bond across an unsaturated substrate, is also a reaction where diboron reagents can be employed in the presence of a proton source. The literature on the direct use of B₂nep₂ in dedicated protoboration reactions is not extensive.

Diboration Reactions

Diboration reactions involve the addition of a B-B bond across an unsaturated system, leading to the formation of vicinal or geminal bis(boronates). These products are valuable intermediates for further synthetic transformations. researchgate.net B₂nep₂ is an effective reagent in this class of reactions.

Vicinal and Geminal Diboration

Vicinal diboration involves the addition of two boron moieties to adjacent carbons, typically across a double or triple bond. Platinum-catalyzed diboration of alkenes with B₂pin₂ is a well-established method for creating vicinal bis(boryl)alkanes. rsc.org While specific examples detailing the use of B₂nep₂ for the vicinal diboration of simple alkenes are not as prevalent in the literature, its analogous structure to B₂pin₂ suggests its potential in such transformations.

Geminal bis(boron) compounds, which have two boron atoms attached to the same carbon, are valuable synthetic building blocks. researchgate.net Their synthesis can be achieved through various methods, including the hydroboration of alkenylboronates. While the direct geminal diboration of alkynes using B₂nep₂ is not extensively documented, the compound's utility in forming related structures suggests its potential in this area.

Diboration of Unsaturated Substrates (Alkenes, Alkynes, Carbonyls, Imines, Azoarenes)

B₂nep₂ has been successfully employed in the diboration of a range of unsaturated substrates. A notable application is the direct synthesis of multifunctionalized indole (B1671886) derivatives from azoarenes and ketones. acs.orgacs.orgthieme-connect.comnih.gov In this process, B₂nep₂ acts as a reductant and a diborating agent, catalyzed by 4,4′-bipyridyl under neutral conditions. The reaction proceeds through the formation of N,N′-diboryl-1,2-diarylhydrazine intermediates, which then react with ketones to yield indoles via a Fischer indole-type mechanism. acs.orgacs.orgthieme-connect.com This method is highly regioselective with asymmetric methyl alkyl ketones and tolerates a variety of functional groups. acs.orgnih.gov

The reaction of B₂nep₂ with azoarenes and various ketones to produce indoles is summarized in the table below.

| Entry | Azoarene | Ketone | Product | Yield (%) |

| 1 | Azobenzene | Cyclohexanone | 1,2,3,4-Tetrahydro-9-phenyl-9H-carbazole | 95 |

| 2 | 4,4'-Dimethylazobenzene | Cyclohexanone | 6-Methyl-1,2,3,4-tetrahydro-9-(p-tolyl)-9H-carbazole | 83 |

| 3 | 4,4'-Dichloroazobenzene | Cyclohexanone | 6-Chloro-9-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-carbazole | 85 |

| 4 | Azobenzene | 2-Pentanone | 2-Methyl-3-ethyl-1-phenyl-1H-indole | 80 |

| 5 | Azobenzene | Acetophenone | 2-Phenyl-1-phenyl-1H-indole | 72 |

Data sourced from The Journal of Organic Chemistry, 2021, 86(4), 3287-3299. acs.orgacs.orgthieme-connect.com

In the realm of carbonyl compounds, B₂nep₂ has been used in the copper-catalyzed borylation of acyl chlorides. nih.govnih.govsemanticscholar.orgresearchgate.net This reaction provides a route to acylboron compounds, which are precursors to stable potassium acyltrifluoroborates (KATs). While the reaction proceeds, it has been noted that using B₂nep₂ can lead to slightly lower yields compared to B₂pin₂ under certain conditions. nih.govresearchgate.net

The diboration of imines using B₂nep₂ is a less explored area. However, related research on the asymmetric borylation of N-tert-butanesulfinyl imines with B₂pin₂ using a copper catalyst suggests potential avenues for the application of B₂nep₂ in similar transformations. researchgate.netresearchgate.net

Asymmetric Diboration and Enantioselectivity

The enantioselective diboration of alkenes is a powerful tool for the synthesis of chiral molecules. nih.gov Most of the developed methods, particularly for the highly challenging enantioselective diboration of terminal alkenes, have utilized B₂pin₂ in conjunction with chiral platinum or rhodium catalysts. organic-chemistry.orgwashington.edu These reactions can produce chiral 1,2-diols after oxidation with high enantioselectivity.

The use of B₂nep₂ in highly enantioselective diboration reactions is not as widely reported. The steric bulk of the neopentyl glycolato ligand compared to the pinacolato ligand could influence the stereochemical outcome of the reaction, potentially requiring different catalyst systems to achieve high enantioselectivity. While B₂nep₂ serves as a bidentate ligand in some reactions, its application in establishing stereocenters during diboration remains an area for further development. researchgate.net

Reduction Reactions

Beyond its role in borylation, this compound has been shown to function as a reducing agent in several organic reactions.

Furthermore, B₂nep₂ has been observed to act as a one-electron reducing agent for early transition metal chlorides. researchgate.net For example, it can reduce MCl₅ (where M = Nb, Mo) to MCl₄(B₂nep₂). This demonstrates the reducing capability of B₂nep₂ beyond its typical role as a boron donor.

Reduction of Early Transition Metal Chlorides

Recent research has unveiled the capability of this compound (B₂nep₂) to act not only as a ligand but also as a reducing agent for certain early transition metal chlorides. This dual reactivity provides a novel pathway for the synthesis of lower-valent metal complexes.

Detailed studies have shown that B₂nep₂ can serve as a one-electron reducing agent for specific high-valent metal chlorides. When B₂nep₂ is treated with niobium(V) chloride (NbCl₅) or molybdenum(V) chloride (MoCl₅), it quantitatively yields the corresponding metal(IV) complexes, MCl₄(B₂nep₂). rsc.orgresearchgate.net The process involves two distinct steps: initial coordination of the diboron reagent to the metal center, followed by a one-electron reduction of the metal. rsc.orgresearchgate.net

In contrast, the reaction with titanium(IV) chloride (TiCl₄) or zirconium(IV) chloride (ZrCl₄) results in the formation of coordination complexes, MCl₄(B₂nep₂), without spontaneous reduction of the metal center. rsc.orgresearchgate.net However, the reduction of titanium can be subsequently induced. For instance, the TiCl₄(B₂nep₂) complex can be photoreduced using green LED irradiation to produce a chloride-bridged titanium(III) species. rsc.orgresearchgate.net

Computational studies on the reduction of NbCl₅ have elucidated the mechanism. It begins with the formation of a seven-coordinate Nb(V) intermediate, which then rearranges as a chloride ion shifts from the niobium to one of the Lewis acidic boron atoms. A second molecule of B₂nep₂ facilitates the final reduction step, generating the stable Nb(IV) complex and a transient diboron radical species. researchgate.net

| Metal Chloride | Initial Metal Oxidation State | Reaction Condition | Final Metal Oxidation State | Product |

|---|---|---|---|---|

| NbCl₅ | +5 | Direct mixing | +4 | NbCl₄(B₂nep₂) |

| MoCl₅ | +5 | Direct mixing | +4 | MoCl₄(B₂nep₂) |

| TiCl₄ | +4 | Direct mixing | +4 | TiCl₄(B₂nep₂) (Coordination only) |

| TiCl₄(B₂nep₂) | +4 | Green LED irradiation | +3 | (B₂nep₂)TiCl₂(μ-Cl)₂TiCl₂(B₂nep₂) |

| ZrCl₄ | +4 | Direct mixing | +4 | ZrCl₄(B₂nep₂) (Coordination only) |

Reductive Biaryl Formation

The formation of biaryl compounds is a cornerstone of organic synthesis, with applications ranging from materials science to pharmaceuticals. While traditionally achieved through cross-coupling reactions, reductive methods offer an alternative approach. In this context, diboron reagents are gaining attention as potential reductants.

While this compound is primarily known as a borylating agent, its role in reductive coupling is an emerging area of study. The closely related compound, bis(pinacolato)diboron (B₂pin₂), has been successfully employed as a reductant in palladium-catalyzed one-pot borylation/Suzuki cross-coupling reactions of aryl chlorides to generate symmetrical biaryls. epa.gov This process involves the in situ formation of an arylboronic ester followed by its coupling, driven by the reductive capacity of the diboron reagent.

Although specific studies detailing the use of this compound as the primary reductant for biaryl formation are not yet prevalent, its demonstrated ability to reduce transition metals suggests its potential in such transformations. Its efficiency in producing sterically hindered arylboronic esters could be advantageous in the synthesis of complex biaryl systems. commonorganicchemistry.com

Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling has become a powerful tool for forging carbon-carbon bonds between two electrophilic partners, avoiding the need for pre-formed organometallic reagents. nih.gov A significant recent development in this field is the use of diboron reagents as environmentally benign, non-metallic reductants, replacing traditional choices like zinc or manganese dust. chemrxiv.orgnih.gov

Extensive research has demonstrated that bis(pinacolato)diboron (B₂pin₂) can effectively mediate the nickel-catalyzed reductive coupling of alkyl electrophiles with aryl and vinyl halides. chemrxiv.orgnih.gov Mechanistic studies have confirmed that the diboron reagent is capable of reducing Ni(II) to the catalytically active Ni(0) species, which is a crucial step in the catalytic cycle. nih.gov This discovery opens the door for developing new reductive bond-forming reactions that might be challenging with conventional metal reductants. nih.gov

Given that this compound also possesses the ability to reduce transition metal centers, as established with early transition metals, it is a strong candidate for application in nickel-catalyzed reductive cross-coupling reactions. Its structural and chemical similarities to B₂pin₂ suggest it could serve as a viable non-metallic reductant in these valuable C(sp³)–C(sp²) bond-forming methodologies.

Total Synthesis and Pharmaceutical Intermediates

This compound is a key enabling reagent in the synthesis of complex organic molecules, including pharmaceutical agents and natural products. Its primary role is to install a neopentylglycol-protected boronic ester group onto a carbon framework, which can then participate in a wide array of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Boron-Containing Pharmaceuticals

The incorporation of boron into drug molecules is a rapidly growing strategy in medicinal chemistry. mdpi.comnih.gov The unique properties of the boron atom—its trigonal planar geometry and empty p-orbital—allow it to act as a transition-state analogue and engage in reversible covalent interactions with biological targets, particularly serine proteases. mdpi.com This has led to the development of successful drugs like Bortezomib (Velcade®) for multiple myeloma and Tavaborole (Kerydin®) for onychomycosis. mdpi.comchemrxiv.org

The synthesis of these and other boron-containing drug candidates relies on the creation of key boronic acid or boronic ester intermediates. This compound serves as an excellent reagent for this purpose. chemimpex.com It is particularly effective in the Miyaura borylation reaction to convert aryl and vinyl halides or triflates into their corresponding boronic esters. commonorganicchemistry.comguidechem.com Research has shown that in certain nickel-catalyzed borylations, this compound provides superior results compared to other diboron reagents like bis(pinacolato)diboron, especially for the synthesis of sterically hindered ortho-substituted arylboronates, which are common motifs in advanced pharmaceutical intermediates. commonorganicchemistry.comguidechem.com

| Substrate Type | Catalyst System | Base | Boron Reagent | Key Advantage |

|---|---|---|---|---|

| Fluorinated Aromatic Compounds | Ni(COD)₂ / PCy₃ | PhONa | This compound | Efficient conversion to arylboronic esters where other boron reagents were less effective. |

| Aryl Aminomethyl Esters | Ni(PCy₃)₂Cl₂ / PCy₃ | NaOtBu | This compound | Successful conversion of aryl, heterocyclic, and vinyl substrates to corresponding boronic esters. |

Applications in Drug Discovery

The process of drug discovery involves the synthesis and screening of large libraries of compounds to identify new therapeutic leads. This compound plays a crucial role by providing the essential building blocks for creating these libraries of boron-containing compounds. chemimpex.com